molecular formula C9H8ClN3O B13102069 3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B13102069
M. Wt: 209.63 g/mol
InChI Key: ILFHLQYNHUDSNT-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a fused pyrimidine and pyridine ring system. Its chemical structure is as follows:

Structure: C9H8ClN3O\text{Structure: } \text{C}_9\text{H}_8\text{ClN}_3\text{O} Structure: C9​H8​ClN3​O

This compound exhibits versatile biological activities, including CXCR3 antagonism, inhibition of human leukocyte elastase (HLE), and specific efflux pump inhibition. It has applications in pharmaceuticals, bioactive compounds, and polymer materials .

Preparation Methods

The synthesis of 3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. Here are the key points:

Chemical Reactions Analysis

3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various reactions:

    Oxidation: It may be oxidized to form derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.

    Reduction: Reduction of the carbonyl group can yield related compounds. Common reagents include hydrazines, sulfur sources, and metal-free catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an antihypertensive, antimicrobial, and anticancer agent.

    Chemistry: As a building block for heterocyclic synthesis.

    Industry: In the development of new materials and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While 3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, similar compounds include other pyrimidine derivatives and heterocyclic scaffolds.

Remember that this compound’s diverse applications make it an intriguing subject for further investigation and development in various fields

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

3-amino-2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H8ClN3O/c1-5-3-2-4-13-8(5)12-7(10)6(11)9(13)14/h2-4H,11H2,1H3

InChI Key

ILFHLQYNHUDSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)N)Cl

Origin of Product

United States

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